5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one
Overview
Description
5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the bromination of 7-ethyl-2,3-dihydro-1H-indol-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a bromoindole derivative is coupled with an ethylboronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction Reactions: The carbonyl group in the indole ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted indole derivatives with various functional groups.
Oxidation Reactions: Oxidized indole derivatives with different oxidation states.
Reduction Reactions: Reduced indole derivatives, such as alcohols.
Scientific Research Applications
5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine and ethyl substitutions on the indole ring can influence its binding affinity to various receptors and enzymes, leading to different biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler indole derivative with a bromine substitution at the 5-position.
7-Ethylindole: An indole derivative with an ethyl substitution at the 7-position.
5-Bromo-2,3-dihydro-1H-indol-2-one: An indole derivative with a bromine substitution at the 5-position and a carbonyl group at the 2-position.
Uniqueness
5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one is unique due to the combination of bromine and ethyl substitutions on the indole ring, which can result in distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it an interesting compound for further research and development in various fields.
Properties
IUPAC Name |
5-bromo-7-ethyl-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-6-3-8(11)4-7-5-9(13)12-10(6)7/h3-4H,2,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOUVURQCMNBBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC2=C1NC(=O)C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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